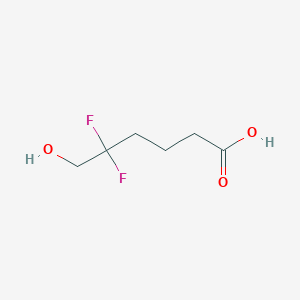

5,5-Difluoro-6-hydroxyhexanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5,5-Difluoro-6-hydroxyhexanoic acid is a chemical compound with the molecular formula C6H10F2O3 . It has an average mass of 168.139 Da and a monoisotopic mass of 168.059799 Da .

Synthesis Analysis

The synthesis of 6-hydroxyhexanoic acid, a similar compound to this compound, has been achieved through a three-enzyme cascade . This process involved the use of whole cells of Escherichia coli co-expressing an alcohol dehydrogenase and a Baeyer-Villiger monooxygenase (CHMO) for internal cofactor regeneration .Molecular Structure Analysis

The InChI code for this compound is 1S/C6H10F2O3/c7-6(8,4-9)3-1-2-5(10)11/h9H,1-4H2,(H,10,11) .Scientific Research Applications

Synthesis and Analysis in Organic Chemistry

5,5-Difluoro-6-hydroxyhexanoic acid is involved in organic synthesis, notably in the creation of esters. For example, it plays a role in the synthesis of ethyl 6-acetoxyhexanoate, a commercial fragrance compound with a raspberry-like odor. This synthesis is used as an educational experiment in second-year organic chemistry courses, emphasizing the synthesis and reaction of esters. The process includes transesterification to form ethyl 6-hydroxyhexanoate, followed by acetylation to obtain ethyl 6-acetoxyhexanoate. The resultant product is characterized using various spectroscopic methods, demonstrating the application of this compound in fragrance synthesis and chemical education (McCullagh & Hirakis, 2017).

Applications in Bioconjugation and Biocatalysis

This compound derivatives, such as 6-maleimidohexanoic acid active esters, are crucial in bioconjugation, particularly for creating enzyme immunoconjugates. These compounds are notable for their heterobifunctional reactivity, although they can hydrolyze in aqueous conditions. Their reactivity and stability in aqueous media have been extensively studied, indicating their significance in bioconjugation applications (Kida et al., 2007).

Furthermore, this compound is relevant in biocatalysis. For instance, an Acidovorax mutant strain was investigated for its ability to transform cycloalkanes into ω-hydroxycarboxylic acids, crucial precursors for biodegradable polyester polymers. This transformation highlights the compound's role in sustainable bioprocess development and environmental biotechnology (Salamanca et al., 2020).

Environmental and Toxicological Studies

The compound is also involved in environmental studies, such as investigating the biotransformation of 6:2 fluorotelomer alcohol in aerobic river sediment systems. This research is critical for understanding the environmental fate and transformation of polyfluorinated compounds, with implications for environmental pollution and remediation strategies (Zhao et al., 2013).

Mechanism of Action

While the specific mechanism of action for 5,5-Difluoro-6-hydroxyhexanoic acid is not available, a related compound, 6-hydroxyhexanoic acid, has been studied. The reaction mechanism involves the hydroxyl and hydrogen in 6-hydroxyhexanoic acid becoming unstable in the catalyst, breaking, and combining with water to remove and form ε-caprolactone .

It is stored at a temperature of 4 degrees Celsius .

Safety and Hazards

Properties

IUPAC Name |

5,5-difluoro-6-hydroxyhexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F2O3/c7-6(8,4-9)3-1-2-5(10)11/h9H,1-4H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAJZQFSPYJMDEE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)CC(CO)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2409223.png)

![4-methoxy-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2409225.png)

![4-[1-(4-Bromophenyl)sulfonylazetidin-3-yl]oxypyridine](/img/structure/B2409227.png)

![6-(methylthio)-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine](/img/structure/B2409228.png)

![(4-Amino-3-methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol](/img/structure/B2409230.png)